molecular formula C23H20ClF2N3O2 B4350777 1-(2-chlorobenzyl)-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

1-(2-chlorobenzyl)-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4350777
M. Wt: 443.9 g/mol
InChI Key: KSDJREPIWPXNOF-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound with potential applications in various scientific fields, such as chemistry, biology, and medicine. This compound features a multifaceted structure, comprising chlorobenzyl, difluoromethyl, dimethoxyphenyl, and pyrazolopyridine moieties, contributing to its unique chemical properties and reactivity.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClF2N3O2/c1-13-21-16(22(25)26)11-18(14-8-9-19(30-2)20(10-14)31-3)27-23(21)29(28-13)12-15-6-4-5-7-17(15)24/h4-11,22H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDJREPIWPXNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(F)F)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorobenzyl)-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine generally involves multiple steps, including:

  • Formation of the pyrazolopyridine core: : Starting from pyridine and pyrazole, various condensation reactions are utilized to form the basic core structure.

  • Introduction of substituents: : The chlorobenzyl, difluoromethyl, and dimethoxyphenyl groups are typically introduced via nucleophilic substitution reactions, utilizing appropriate precursors and catalysts.

  • Final modifications: : Adjustments to optimize yield and purity, often involving purification steps such as recrystallization or chromatography.

Industrial Production Methods: In an industrial context, the synthesis might employ continuous flow reactors to enhance reaction efficiency and scalability. Catalysts, solvents, and reaction conditions are optimized for large-scale production, minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chlorobenzyl)-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine undergoes several types of chemical reactions:

  • Oxidation: : Involves reagents such as permanganate or chromate, potentially leading to the formation of oxidized derivatives.

  • Reduction: : Employing agents like lithium aluminum hydride, producing various reduced forms.

  • Substitution: : Both electrophilic and nucleophilic substitutions can occur, depending on the reacting species and conditions.

Common Reagents and Conditions:

  • Oxidation: : Potassium permanganate, chromium trioxide in acidic medium.

  • Reduction: : Lithium aluminum hydride, sodium borohydride under inert atmosphere.

  • Substitution: : Various halogenated agents for nucleophilic substitutions.

Major Products:

  • Oxidized forms: : May involve formation of hydroxylated or carboxylated derivatives.

  • Reduced forms: : Include hydrogenated derivatives at various positions.

  • Substitution products: : Diverse, depending on the substituent introduced.

Scientific Research Applications

Chemistry: : Utilized in developing new synthetic pathways and understanding reaction mechanisms. Biology : Explored for potential biological activity, such as enzyme inhibition or receptor modulation. Medicine : Investigated for pharmacological properties, including potential therapeutic applications. Industry : Employed in materials science and the development of novel compounds for various industrial processes.

Mechanism of Action

1-(2-chlorobenzyl)-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine operates by interacting with specific molecular targets, potentially including:

  • Enzymes: : Inhibiting or modulating enzyme activity, affecting biochemical pathways.

  • Receptors: : Binding to and modulating receptor activity, influencing cellular responses.

  • Pathways: : Interfering with signaling pathways, altering cell function and behavior.

Comparison with Similar Compounds

Comparison with Other Compounds

  • 1-(2-chlorobenzyl)-4-methyl-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine: : Lacks the difluoromethyl group, leading to different chemical properties and reactivity.

  • 1-(2-fluorobenzyl)-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine: : Contains a fluorine instead of chlorine, influencing its interactions and stability.

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chlorobenzyl)-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
1-(2-chlorobenzyl)-4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine

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